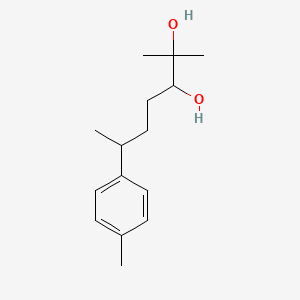

2-Methyl-6-(p-tolyl)heptane-2,3-diol

Description

Contextualization within the Field of Organic Chemical Synthesis and Natural Product Chemistry

Natural products have historically served as a rich source of inspiration for synthetic chemists and have been the basis for the development of numerous pharmaceuticals. Sesquiterpenoids, a class of terpenes with 15 carbon atoms, are known for their diverse and complex structures, as well as their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov The presence of a p-tolyl group and a heptane (B126788) chain suggests a biosynthetic origin from aromatic and isoprenoid precursors.

Significance of Vicinal Diol Motifs in Advanced Molecular Architectures

Vicinal diols, or 1,2-diols, are a common and important functional group in a vast array of organic molecules, including many natural products and pharmaceuticals. wikipedia.org This structural motif is a key component in carbohydrates, and its presence in a molecule can significantly influence its polarity, solubility, and ability to form hydrogen bonds. These properties are crucial for molecular recognition and biological activity.

The application of vicinal diols extends to their use as chiral auxiliaries and as key building blocks in the total synthesis of complex natural products. Their prevalence in biologically active molecules underscores their importance in medicinal chemistry and drug discovery. nih.gov

Overview of Current Research Trajectories Involving the 2-Methyl-6-(p-tolyl)heptane-2,3-diol Scaffold

While dedicated research on this compound is not widely published, its structural features suggest potential avenues for future investigation. Research trajectories can be inferred based on the known importance of its constituent motifs.

One potential area of research is the total synthesis of the molecule. Developing a concise and stereoselective synthesis would be a valuable academic exercise and could provide access to larger quantities of the material for biological screening. A synthetic route would likely need to address the challenge of installing the vicinal diol with the correct relative and absolute stereochemistry.

Another research direction would be the exploration of the biological activity of this compound. Given that it is a sesquiterpenoid isolated from a plant of the Cinnamomum genus, a family known for its bioactive compounds, it is plausible that this molecule possesses interesting pharmacological properties. researchgate.netnih.govrroij.com Screening for antimicrobial, anti-inflammatory, or cytotoxic activity would be a logical first step.

Furthermore, the vicinal diol moiety could be used as a handle for the synthesis of analogs. By modifying the diol or other parts of the molecule, it may be possible to develop new compounds with enhanced or novel biological activities. This approach is a common strategy in medicinal chemistry for lead optimization.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 117421-22-4 |

| Molecular Formula | C15H24O2 |

| Molecular Weight | 236.35 g/mol |

| Appearance | Oil |

| Synonyms | Ar-Curcumen-1,10-diol; 2-Methyl-6-(4-methylphenyl)heptane-2,3-diol |

| Source | Fruits of Cinanmomum chartophyllum |

Interactive Data Table: Structural Information Below is an interactive table detailing the structural aspects of this compound.

| Feature | Description |

| Functional Groups | Vicinal Diol (1,2-diol), Aromatic Ring (p-tolyl) |

| Chiral Centers | C3 and C6 (assuming a specific stereoisomer) |

| Backbone | Heptane, substituted |

| Classification | Sesquiterpenoid |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(4-methylphenyl)heptane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-11-5-8-13(9-6-11)12(2)7-10-14(16)15(3,4)17/h5-6,8-9,12,14,16-17H,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAUXXMLNYMKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CCC(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 6 P Tolyl Heptane 2,3 Diol and Its Stereoisomers

Retrosynthetic Analysis of the 2-Methyl-6-(p-tolyl)heptane-2,3-diol Structure

A retrosynthetic analysis of this compound provides a roadmap for its synthesis by breaking down the complex target molecule into simpler, commercially available starting materials. The key functional group in the target molecule is the vicinal diol. A standard and effective disconnection for such a moiety is through an oxidation reaction, leading back to an alkene precursor.

Scheme 1: Primary Retrosynthetic Disconnection

Figure 1. Retrosynthetic disconnection of the vicinal diol to the corresponding alkene.

This initial disconnection identifies 2-Methyl-6-(p-tolyl)hept-2-ene as the immediate precursor. The next phase of the analysis focuses on the construction of this alkene's carbon skeleton. Several C-C bond disconnections are plausible:

Aromatic Coupling (Suzuki-Miyaura Reaction) : A powerful method for forming aryl-alkyl bonds is the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This approach would involve disconnecting the bond between the tolyl group and the heptene (B3026448) chain. This leads to a p-tolylboronic acid and a suitable halo-alkene or triflate derivative. This is often a highly efficient and functional-group-tolerant strategy.

Grignard Reaction : The bond between the tolyl group and the C6 of the heptane (B126788) chain can be disconnected to a p-tolyl Grignard reagent and a suitable electrophile, such as an epoxide or a ketone, which would then require further functional group manipulation to yield the desired alkene. sigmaaldrich.comrsc.org

Wittig Reaction : The double bond of the alkene precursor can be formed via a Wittig reaction. organic-chemistry.orgwikipedia.org This disconnection leads to a ketone, such as 5-(p-tolyl)pentan-2-one, and a phosphonium (B103445) ylide. The Wittig reaction is a classic and reliable method for alkene synthesis with excellent control over the double bond's position. libretexts.org

Scheme 2: Further Disconnection of the Alkene Precursor

Figure 2. Plausible disconnections of the alkene precursor into simpler fragments.

Based on this analysis, a forward synthesis would first involve constructing the alkene, 2-Methyl-6-(p-tolyl)hept-2-ene, followed by the stereoselective dihydroxylation to install the vicinal diol.

Chemo- and Stereoselective Approaches to the Vicinal Diol Moiety

The conversion of the alkene precursor, 2-Methyl-6-(p-tolyl)hept-2-ene, to the target diol requires a dihydroxylation reaction that is both chemoselective (reacting only at the double bond) and stereoselective (controlling the 3D arrangement of the two new hydroxyl groups).

The Sharpless Asymmetric Dihydroxylation is a premier method for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.orgmdpi.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the dihydroxylation to one face of the alkene. harvard.eduencyclopedia.pub The reaction is highly reliable and its stereochemical outcome is predictable.

For the synthesis of this compound, the trisubstituted alkene precursor would be treated with a pre-packaged mixture of reagents known as AD-mix. Two complementary mixes are commercially available:

AD-mix-β , containing the ligand (DHQD)₂PHAL, would direct the dihydroxylation to the β-face of the alkene.

AD-mix-α , containing the ligand (DHQ)₂PHAL, would direct the dihydroxylation to the α-face. organic-chemistry.org

This allows for the selective synthesis of either enantiomeric pair of the diol. The reaction is typically high-yielding and proceeds with excellent enantioselectivity. alfa-chemistry.com

Table 1: Predicted Stereochemical Outcome of Sharpless Asymmetric Dihydroxylation

| Reagent | Chiral Ligand | Expected Major Stereoisomers |

|---|---|---|

| AD-mix-β | (DHQD)₂PHAL | (2R,3R) and (2S,3R) |

Note: The assignment of stereochemistry is based on the established mnemonic for the Sharpless AD reaction and assumes a standard orientation of the alkene substrate.

In substrate-controlled synthesis, an existing chiral center within the molecule directs the stereochemical outcome of a subsequent reaction. In the proposed synthesis starting from an achiral alkene, this strategy is not directly applicable for the dihydroxylation step.

However, an alternative synthetic route could be envisioned that starts from a chiral precursor, where a substrate-controlled diastereoselective dihydroxylation would be a key step. For instance, if the synthesis began with a chiral building block that already contained one of the stereocenters, this could influence the facial selectivity of the dihydroxylation.

Another approach involves a two-step sequence of epoxidation followed by nucleophilic ring-opening. If the epoxidation of the alkene is performed with a chiral reagent (e.g., Sharpless asymmetric epoxidation of an allylic alcohol precursor) or is directed by a pre-existing stereocenter, a single enantiomer of the epoxide can be obtained. Subsequent acid-catalyzed hydrolysis of the epoxide proceeds via an anti-addition, yielding a trans-diol. libretexts.org This sequence provides access to diol stereoisomers that are complementary to those obtained from syn-dihydroxylation methods like the Sharpless AD reaction.

While the osmium-catalyzed Sharpless Asymmetric Dihydroxylation is highly effective, the toxicity and cost of osmium have driven research into alternative catalytic systems. wikipedia.org Several osmium-free catalytic methods for the asymmetric dihydroxylation of alkenes have been developed, often employing more environmentally benign metals.

Manganese-based catalysts : Chiral manganese complexes, often with salen or other nitrogen-containing ligands, have been shown to catalyze the asymmetric dihydroxylation of alkenes, using oxidants like hydrogen peroxide.

Iron-based catalysts : Certain iron complexes have also been developed as catalysts for cis-dihydroxylation, offering a more sustainable alternative to osmium. researchgate.net

These methods are an active area of research and could provide valuable alternative routes to chiral vicinal diols. researchgate.net While they may not yet match the broad applicability and high enantioselectivities of the Sharpless reaction for all substrates, they represent a promising direction for the synthesis of molecules like this compound. acs.org

Construction of the 2-Methyl-6-(p-tolyl)heptane Carbon Skeleton

The successful synthesis of the target diol hinges on the efficient construction of its precursor, 2-Methyl-6-(p-tolyl)hept-2-ene. As indicated by the retrosynthetic analysis, several robust methods can be employed for this purpose.

The assembly of the carbon skeleton can be approached by combining smaller fragments, with a key step being the formation of the bond connecting the aromatic ring to the aliphatic chain.

Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-C bonds. wikipedia.orgharvard.edu A plausible route would involve the coupling of p-tolylboronic acid with a suitable alkenyl halide or triflate, such as 6-bromo-6-methylhept-2-ene. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Grignard Reaction : A classic approach would involve the reaction of p-tolylmagnesium bromide with an appropriate electrophile. art-xy.com For example, addition of the Grignard reagent to 6-methylhept-5-en-2-one, followed by dehydration of the resulting tertiary alcohol, would yield the desired alkene skeleton. The Grignard reagent itself is prepared from p-bromotoluene and magnesium metal. sigmaaldrich.com

Wittig Reaction : The Wittig reaction provides an excellent method for forming the C=C double bond with high regioselectivity. libretexts.orgmasterorganicchemistry.com A practical approach would be the reaction of 5-(p-tolyl)pentan-2-one with the phosphonium ylide generated from isopropyltriphenylphosphonium (B8661593) bromide. The required ketone can be synthesized via several methods, including the Friedel-Crafts acylation of toluene (B28343) with 5-chloropentanoyl chloride followed by methylation.

Table 2: Comparison of Synthetic Strategies for the Alkene Precursor

| Strategy | Key Reaction | Starting Materials | Advantages | Potential Challenges |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling | p-tolylboronic acid, 6-bromo-6-methylhept-2-ene | Mild conditions, high functional group tolerance | Synthesis of the haloalkene precursor may require multiple steps |

| Grignard Reaction | Nucleophilic addition | p-bromotoluene, 6-methylhept-5-en-2-one | Utilizes readily available starting materials | Grignard reagents are sensitive to moisture; dehydration step may lead to isomeric mixtures |

| Wittig Reaction | Ylide addition to ketone | 5-(p-tolyl)pentan-2-one, isopropyltriphenylphosphonium bromide | Excellent regiocontrol of the double bond | Synthesis of the ketone precursor; stereoselectivity (E/Z) can sometimes be an issue with unstabilized ylides |

Precursor Design and Derivatization (e.g., from substituted cyclohexanones)

There is no information available in the scientific literature regarding the design and derivatization of precursors for the synthesis of this compound. Hypothetical synthetic pathways could be envisioned starting from various commercially available materials, however, without experimental validation from published sources, such discussions would be purely speculative and fall outside the scope of scientifically verified information. The use of substituted cyclohexanones as a specific precursor for this acyclic diol is not documented.

Employment of Protecting Group Chemistry in Multistep Syntheses

Given the absence of any published multistep syntheses for this compound, there is no information on the specific application of protecting group chemistry for its preparation. In general, the synthesis of a diol like this, particularly if stereocontrol is desired, would likely involve the use of protecting groups for hydroxyl functionalities at various stages. However, without a documented synthetic route, any discussion of protecting group strategy remains theoretical.

Evaluation of Synthetic Route Efficiency, Atom Economy, and Scalability

As no synthetic routes for this compound have been published, an evaluation of synthetic route efficiency, atom economy, and scalability is not possible. Such an analysis is contingent on the availability of detailed experimental procedures, including reaction conditions, yields, and reagents used.

Structural Characterization and Stereochemical Elucidation of 2 Methyl 6 P Tolyl Heptane 2,3 Diol

Advanced Spectroscopic Methodologies for Structural Assignment (e.g., High-Resolution NMR Spectroscopy, 2D NMR Techniques, Advanced Mass Spectrometry)

The unambiguous assignment of the constitution of 2-Methyl-6-(p-tolyl)heptane-2,3-diol relies on the synergistic use of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and advanced mass spectrometry. These techniques provide detailed information about the carbon skeleton, the nature and location of functional groups, and the connectivity of atoms within the molecule.

High-Resolution NMR Spectroscopy

One-dimensional ¹H and ¹³C NMR spectroscopy are foundational techniques for determining the basic structure. columbia.edu Based on the molecular structure, a set of predicted NMR signals can be proposed. The ¹H NMR spectrum would reveal distinct signals for the aromatic protons of the p-tolyl group, the methine proton at C6, the carbinol proton at C3, the methylene (B1212753) protons, and the various methyl groups. The ¹³C NMR spectrum, including a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, would distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Predicted ¹H NMR Data (500 MHz, CDCl₃) This data is illustrative and based on established chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (3H) | 1.15 | s | - |

| H-1' (3H) | 1.18 | s | - |

| H-3 (1H) | 3.55 | dd | J = 8.5, 3.0 |

| H-4a (1H) | 1.50 | m | - |

| H-4b (1H) | 1.65 | m | - |

| H-5a (1H) | 1.70 | m | - |

| H-5b (1H) | 1.85 | m | - |

| H-6 (1H) | 2.70 | m | - |

| H-7 (3H) | 1.25 | d | J = 7.0 |

| H-9, H-11 (4H) | 7.10 | d | J = 8.0 |

| H-10, H-12 (4H) | 7.15 | d | J = 8.0 |

| H-13 (3H) | 2.30 | s | - |

| 2-OH, 3-OH | ~2.0-3.5 | br s | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃) This data is illustrative and based on established chemical shift principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 26.0 |

| C-1' | 27.5 |

| C-2 | 73.0 |

| C-3 | 78.0 |

| C-4 | 34.0 |

| C-5 | 38.0 |

| C-6 | 45.0 |

| C-7 | 22.0 |

| C-8 (Aromatic Quaternary) | 145.0 |

| C-9, C-11 (Aromatic CH) | 129.0 |

| C-10, C-12 (Aromatic CH) | 127.0 |

| Aromatic Quaternary (C-ipso) | 135.0 |

| C-13 (Tolyl methyl) | 21.0 |

2D NMR Techniques

To confirm the assignments and establish the connectivity of the molecular fragments, a suite of 2D NMR experiments is indispensable. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be expected between H-3 and the methylene protons at C-4, which in turn would couple to the C-5 protons. The C-5 protons would show a correlation to H-6, which would finally couple to the methyl protons at C-7. This would establish the entire C-3 to C-7 fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. columbia.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal at δ ~3.55 ppm would correlate to the carbon signal at δ ~78.0 ppm, assigning them as H-3 and C-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. columbia.edu Key HMBC correlations would include:

The gem-dimethyl protons (H-1 and H-1') to the quaternary carbon C-2 and the carbinol carbon C-3.

The tolyl methyl protons (H-13) to the aromatic carbons C-9, C-11, and the quaternary C-8.

The benzylic methine proton (H-6) to the aromatic carbons C-8, C-9, and C-11, thus linking the aliphatic chain to the aromatic ring.

Advanced Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula (C₁₅H₂₄O₂) from the precise mass of the molecular ion. Tandem mass spectrometry (MS/MS) experiments, typically using electron impact (EI) or electrospray ionization (ESI), would provide structural information through characteristic fragmentation patterns. libretexts.orgyoutube.com

Hypothetical ESI-MS/MS Fragmentation of [M+H]⁺

| Observed m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 237.1854 | [C₁₅H₂₅O₂]⁺ | Protonated molecular ion |

| 219.1749 | [C₁₅H₂₃O]⁺ | Loss of H₂O |

| 201.1643 | [C₁₅H₂₁]⁺ | Loss of 2 x H₂O |

| 133.1017 | [C₉H₁₃]⁺ | Cleavage of C5-C6 bond (benzylic cation) |

| 59.0497 | [C₃H₇O]⁺ | Cleavage of C3-C4 bond (α-cleavage) |

Determination of Relative and Absolute Stereochemistry (e.g., Chiral Derivatization Methods, Chiral Chromatography, X-ray Crystallography of Derivatives)

The molecule this compound possesses two stereogenic centers at positions C-3 and C-6. This gives rise to four possible stereoisomers: (3R, 6R), (3S, 6S), (3R, 6S), and (3S, 6R). Elucidating the stereochemistry involves determining both the relative configuration (the orientation of substituents at one stereocenter relative to another) and the absolute configuration (the actual spatial arrangement at each stereocenter).

Determination of Relative Stereochemistry

The relative configuration between the C-2 hydroxyl and the C-3 stereocenter (a 1,2-diol system) and between the C-3 and C-6 stereocenters can be investigated using NMR-based methods. For adjacent stereocenters, analysis of ³J(HH) coupling constants can provide insight into the favored dihedral angles, which differ for syn and anti isomers. nmrwiki.org A more definitive method for determining the relative stereochemistry of the 1,2-diol moiety involves the formation of an acetonide derivative by reacting the diol with 2,2-dimethoxypropane. In syn-diols, the resulting acetonide typically adopts a chair-like conformation, leading to distinct axial and equatorial signals for the acetonide methyl groups in the ¹³C NMR spectrum. In contrast, anti-diols form a more flexible twist-boat conformation, often resulting in chemically equivalent or very similar methyl signals. nmrwiki.org

Determination of Absolute Stereochemistry

Chiral Derivatization Methods: The modified Mosher's method is a powerful NMR technique for determining the absolute configuration of chiral alcohols. nih.govwikipedia.orgumn.edu This involves reacting the diol with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride to form diastereomeric bis-MTPA esters. By comparing the ¹H NMR spectra of the (R)- and (S)-esters and calculating the chemical shift differences (Δδ = δS - δR) for protons near the chiral centers, the absolute configuration can be assigned. A consistent pattern of positive and negative Δδ values on either side of the MTPA-ester plane allows for the assignment of the stereochemistry at C-3 and C-6.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a highly effective method for separating all four stereoisomers. nih.govphenomenex.com Polysaccharide-based CSPs are often successful in resolving this type of compound. nih.gov The separation would allow for the isolation of each pair of enantiomers and, if a standard of known configuration were available, the assignment of all stereoisomers based on their retention times.

Illustrative Chiral HPLC Separation Data This data is illustrative.

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

|---|---|---|

| (3R, 6R) | 12.5 | - |

| (3S, 6S) | 14.2 | 2.1 |

| (3R, 6S) | 16.8 | 3.0 |

| (3S, 6R) | 18.1 | 1.5 |

X-ray Crystallography of Derivatives: The most definitive method for determining both relative and absolute stereochemistry is single-crystal X-ray diffraction. researchgate.netrsc.org Since the target compound is an oil at room temperature, it is unlikely to crystallize on its own. Therefore, a crystalline derivative must be prepared. Common strategies include esterification of one or both hydroxyl groups with a heavy-atom-containing reagent, such as p-bromobenzoyl chloride. The presence of the heavy bromine atom facilitates the determination of the absolute structure using anomalous dispersion. researchgate.net

Conformational Analysis through Spectroscopic Data and Computational Modeling

The acyclic heptane (B126788) backbone of the molecule imparts significant conformational flexibility due to rotation around the C-C single bonds. Understanding the preferred conformation(s) in solution is key to interpreting its reactivity and biological interactions. This is achieved by integrating experimental NMR data with computational modeling.

Spectroscopic Data

Detailed analysis of the ¹H NMR spectrum, specifically the vicinal coupling constants (³JHH), provides valuable experimental constraints on the molecular conformation. According to the Karplus relationship, the magnitude of the ³JHH value is related to the dihedral angle between the coupled protons. By measuring the coupling constants for protons along the C3-C4-C5-C6 backbone, it is possible to infer the populations of gauche and anti conformers for each C-C bond. Nuclear Overhauser Effect (NOE) experiments can also provide through-space distance information between protons, further constraining the conformational possibilities.

Computational Modeling

Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful tool to explore the conformational landscape of flexible molecules. chemrxiv.orgdoi.org The analysis typically involves:

Conformational Search: A systematic or stochastic search of the potential energy surface is performed by rotating all flexible dihedral angles to identify a wide range of possible low-energy conformations.

Geometry Optimization and Energy Calculation: The identified conformers are then subjected to geometry optimization at a high level of theory (e.g., B3LYP/6-31G(d)) to find the precise local energy minima. The relative energies of these conformers are calculated to determine their Boltzmann population at a given temperature.

Correlation with Experimental Data: For the lowest energy conformers, key NMR parameters like chemical shifts and coupling constants are calculated. nih.gov The final step is to find the best fit between the computationally predicted parameters (often as a population-weighted average of several low-energy conformers) and the experimentally measured values. This correlation provides a robust and detailed model of the predominant three-dimensional structure of this compound in solution.

Chemical Transformations and Derivatizations of 2 Methyl 6 P Tolyl Heptane 2,3 Diol

Reactivity Profile of the Vicinal Diol Functional Group

The vicinal diol (or glycol) is a highly versatile functional group, susceptible to a variety of transformations that can alter the carbon skeleton or introduce new functionalities.

The oxidation of vicinal diols can proceed via two main pathways: cleavage of the carbon-carbon bond between the hydroxyl groups or oxidation of one or both hydroxyl groups to carbonyl functionalities without C-C bond cleavage.

Oxidative Cleavage: Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly employed for the selective cleavage of 1,2-diols. This reaction breaks the C2-C3 bond in 2-methyl-6-(p-tolyl)heptane-2,3-diol, yielding two carbonyl compounds. The reaction proceeds through a cyclic intermediate. ucalgary.ca

Non-Cleavage Oxidation: Selective oxidation of one of the hydroxyl groups to a ketone is challenging due to the similar reactivity of the secondary (at C3) and tertiary (at C2) alcohols. However, under controlled conditions with specific oxidizing agents, it may be possible to achieve some level of selectivity.

Reduction of the diol functionality is generally not a common transformation unless the hydroxyl groups are first converted into better leaving groups. A deoxygenation reaction, known as deoxydehydration, can convert vicinal diols into alkenes, which is a significant reaction for converting biomass-derived polyols into commodity chemicals. royalsocietypublishing.org

Table 1: Potential Oxidation and Reduction Reactions of the Vicinal Diol

| Reaction Type | Reagent(s) | Expected Major Product(s) |

|---|---|---|

| Oxidative Cleavage | Periodic acid (HIO₄) or Lead tetraacetate (Pb(OAc)₄) | Acetone (B3395972) and 4-(p-tolyl)pentanal |

| Deoxydehydration | Rhenium-oxo catalysts with a reductant | 2-Methyl-6-(p-tolyl)hept-2-ene and 2-Methyl-6-(p-tolyl)hept-3-ene |

The two adjacent hydroxyl groups readily undergo reactions to form cyclic derivatives, which are often used as protecting groups in multi-step syntheses.

Acetonide Formation: In the presence of an acid catalyst, this compound can react with acetone to form a cyclic ketal, specifically an acetonide. This reaction is reversible and is a common method for protecting 1,2- and 1,3-diols.

Cyclic Carbonate Formation: Reaction with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) in the presence of a base leads to the formation of a cyclic carbonate.

Ether and Ester Formation: The hydroxyl groups can be converted to ethers or esters through reactions with alkyl halides or acyl halides/anhydrides, respectively. Under appropriate conditions, selective mono-functionalization may be achieved, though di-functionalization is also common.

Table 2: Examples of Diol Derivatization

| Derivative Type | Reagent(s) | Product Structure |

|---|---|---|

| Acetonide | Acetone, Acid catalyst (e.g., p-TsOH) | 2,2,4-Trimethyl-5-(2-(p-tolyl)propyl)-1,3-dioxolane |

| Cyclic Carbonate | Phosgene (COCl₂), Base (e.g., Pyridine) | 4,4-Dimethyl-5-(2-(p-tolyl)propyl)-1,3-dioxolan-2-one |

| Di-acetate Ester | Acetic anhydride, Base (e.g., Pyridine) | 2-Methyl-6-(p-tolyl)heptane-2,3-diyl diacetate |

A characteristic reaction of vicinal diols is the Pinacol rearrangement, which occurs under acidic conditions. nrochemistry.commasterorganicchemistry.compsiberg.com This reaction involves the protonation of one hydroxyl group, followed by the loss of water to form a carbocation. A subsequent 1,2-migration of a neighboring group (alkyl, aryl, or hydride) leads to a more stable carbocation, which upon deprotonation gives a ketone or an aldehyde. chemistrysteps.comwikipedia.org

For this compound, protonation can occur at either the C2 or C3 hydroxyl group. Protonation at the C3 hydroxyl and subsequent loss of water would form a secondary carbocation at C3. Protonation at the C2 hydroxyl and departure of water would yield a more stable tertiary carbocation at C2. The migratory aptitude of the groups attached to the adjacent carbon will then determine the final product. The general order of migratory preference is aryl > alkyl > hydrogen. psiberg.com

Given the structure, the formation of the tertiary carbocation at C2 is favored. The subsequent migration of the hydrogen from C3 would lead to the formation of 2-methyl-6-(p-tolyl)heptan-3-one.

Reactions Involving the Aromatic (p-tolyl) Moiety (e.g., electrophilic aromatic substitution, functional group interconversions)

The p-tolyl group is an activated aromatic ring, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The methyl group is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.org Since the para position is already occupied by the heptane-diol chain, substitution will primarily occur at the positions ortho to the methyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the introduction of a halogen atom. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.com

The methyl group of the p-tolyl moiety can also undergo oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate, though this might also affect the diol functionality.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Methyl-6-(3-nitro-4-methylphenyl)heptane-2,3-diol |

| Bromination | Br₂, FeBr₃ | 2-Methyl-6-(3-bromo-4-methylphenyl)heptane-2,3-diol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Methyl-6-(3-acetyl-4-methylphenyl)heptane-2,3-diol |

Chemical Modifications of the Heptane (B126788) Alkyl Chain

The heptane chain is generally the least reactive part of the molecule, consisting of saturated C-H bonds. Modifications typically require harsh conditions, such as free-radical reactions, which often lack selectivity and may not be practical in the presence of the more reactive diol and aromatic functionalities. However, functionalization at the benzylic position (C6) could be possible under specific conditions due to the relative stability of a benzylic radical or cation.

Synthesis and Characterization of Structurally Modified Analogs and Homologs

Analogs could be synthesized by:

Varying the aromatic substituent: Replacing the p-tolyl group with other substituted or unsubstituted aryl groups.

Modifying the alkyl chain: Altering the length of the heptane chain or introducing branching.

Changing the substitution pattern of the diol: Synthesizing isomers with the diol at different positions.

Homologs could be prepared by using starting materials with longer or shorter alkyl chains. The characterization of these new compounds would rely on standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy, to confirm their structures.

Theoretical and Computational Chemistry Studies on 2 Methyl 6 P Tolyl Heptane 2,3 Diol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations would be foundational to understanding the intrinsic properties of 2-Methyl-6-(p-tolyl)heptane-2,3-diol. Researchers would typically employ methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to perform geometry optimization. This process finds the lowest energy three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

From the optimized structure, a wealth of electronic properties could be calculated. These include the distribution of electron density, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A map of the electrostatic potential (ESP) would also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interactions.

Table 1: Hypothetical Quantum Chemical Data for this compound (Note: This table is illustrative of the type of data that would be generated and is not based on actual research.)

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Ground State Energy | [Value in Hartrees] | DFT/B3LYP/6-31G* |

| HOMO Energy | [Value in eV] | DFT/B3LYP/6-31G* |

| LUMO Energy | [Value in eV] | DFT/B3LYP/6-31G* |

| HOMO-LUMO Gap | [Value in eV] | DFT/B3LYP/6-31G* |

Molecular Dynamics Simulations for Conformational Ensemble Analysis

Due to the presence of several single bonds, this compound possesses significant conformational flexibility. Molecular Dynamics (MD) simulations would be the tool of choice to explore the vast conformational space available to the molecule. In an MD simulation, the molecule would be placed in a simulated environment (e.g., a box of solvent like water or a non-polar solvent like hexane), and Newton's equations of motion would be solved iteratively to track the movement of each atom over time.

These simulations, typically run for nanoseconds or microseconds, would generate a trajectory of molecular conformations. Analysis of this trajectory would reveal the most stable and frequently occurring conformers, the energy barriers between them, and the dynamics of intramolecular hydrogen bonding between the two hydroxyl groups. This provides a more realistic picture of the molecule's behavior in solution than the static image from a simple geometry optimization.

Computational Modeling of Reaction Mechanisms, Transition States, and Stereoselectivity in Synthesis and Transformations

Computational modeling is invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, such as through the dihydroxylation of an alkene precursor, quantum chemical calculations could be used to map out the entire reaction pathway. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate.

By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility of a proposed reaction mechanism. Furthermore, in reactions where multiple stereoisomers can be formed, computational models can predict and explain the stereoselectivity. For instance, by modeling the approach of a reagent to the different faces of a prochiral precursor, the energy differences between the diastereomeric transition states can be calculated, providing a rationale for why one product stereoisomer is favored over another.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, Chiroptical Properties)

Computational chemistry allows for the a priori prediction of various spectroscopic properties. After obtaining the optimized geometry of this compound, further calculations could be performed to predict its spectra.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help confirm the structure and assign specific signals to individual atoms in the molecule.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be determined. This generates a theoretical infrared (IR) spectrum, which can be used to identify characteristic peaks, such as the O-H stretching of the diol and C-H stretching of the tolyl group.

Chiroptical Properties: Since this compound is chiral, methods like Time-Dependent Density Functional Theory (TD-DFT) could be used to predict its chiroptical properties, such as the electronic circular dichroism (ECD) spectrum. This is particularly useful for determining the absolute configuration of the chiral centers.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Note: This table is for illustrative purposes only.)

| Nucleus | Predicted ¹³C NMR Shift (ppm) | Experimental ¹³C NMR Shift (ppm) |

|---|---|---|

| C1 | [Predicted Value] | [Experimental Value] |

| C2 | [Predicted Value] | [Experimental Value] |

| C3 | [Predicted Value] | [Experimental Value] |

| ... | ... | ... |

| Vibration | Predicted IR Frequency (cm⁻¹) | **Experimental IR Frequency (cm⁻¹) ** |

| O-H Stretch | [Predicted Value] | [Experimental Value] |

In Silico Approaches for Rational Design of Synthetic Routes and Derivatives

In silico methods provide a powerful platform for the rational design of new molecules and synthetic pathways. For this compound, computational tools could be used to screen virtual libraries of precursors and reagents to identify the most promising candidates for an efficient synthesis. By calculating reaction energies and activation barriers for various potential synthetic steps, chemists can prioritize routes that are likely to be high-yielding and selective, thereby reducing the need for extensive empirical experimentation.

Furthermore, these computational approaches can guide the design of derivatives with enhanced properties. For example, if the goal were to design a derivative with increased polarity, different functional groups could be computationally added to the parent structure. The properties of these virtual derivatives, such as their solubility or receptor binding affinity (if a biological target were identified), could then be predicted. This allows for a targeted, hypothesis-driven approach to the development of new compounds based on the this compound scaffold.

Applications of 2 Methyl 6 P Tolyl Heptane 2,3 Diol As a Precursor and Building Block in Organic Synthesis

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Chiral diols are fundamental components in the synthesis of a vast array of complex organic molecules, including natural products and pharmaceuticals. acs.orgnih.gov The two hydroxyl groups in 2-Methyl-6-(p-tolyl)heptane-2,3-diol provide handles for a variety of chemical transformations, and their stereochemical arrangement can be used to direct the formation of new stereocenters.

The diol functionality can be protected, allowing for selective reactions at other parts of the molecule. Subsequently, the diol can be deprotected and further functionalized. For instance, the hydroxyl groups can be converted into leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. They can also be oxidized to form diketones or cleaved to yield smaller, functionalized fragments.

The inherent chirality of this compound makes it a valuable "chiral pool" starting material. nih.gov By utilizing this pre-existing stereochemistry, chemists can avoid the often challenging and costly steps of asymmetric synthesis or chiral resolution. The synthesis of complex targets can be designed to incorporate the chiral fragment of the diol, thereby transferring its stereochemical information to the final product.

Table 1: Potential Transformations of this compound as a Chiral Building Block

| Transformation | Reagents | Potential Product Functionality |

| Protection | Acetonides, Silyl ethers | Masked diol for selective reactions elsewhere |

| Oxidation | PCC, Swern, Dess-Martin | α-Hydroxy ketone, Diketone |

| Cleavage | NaIO₄, Pb(OAc)₄ | Aldehydes, Ketones |

| Etherification | Williamson ether synthesis | Ethers |

| Esterification | Acyl chlorides, Carboxylic acids | Esters |

Utilization in the Preparation of Advanced Fine Chemicals (e.g., flavors and fragrances)

The structural similarity of this compound to other terpenoids suggests its potential as a precursor for the synthesis of novel flavor and fragrance compounds. nih.govresearchgate.net Many valuable scents are derived from terpenoid skeletons, and the modification of these structures can lead to new and interesting olfactory properties. mdpi.com

The synthesis of fragrances from terpenoid precursors often involves functional group interconversions and skeletal rearrangements. mdpi.com The diol functionality of this compound could be a starting point for such transformations. For example, dehydration reactions could introduce new double bonds, potentially leading to compounds with different aromatic profiles. Oxidation of the hydroxyl groups could yield ketones, which are a common feature in many fragrance molecules.

Development of Novel Chiral Ligands or Catalysts Derived from the Diol Scaffold

Chiral diols are a cornerstone in the development of ligands for asymmetric catalysis. alfachemic.comnih.gov The two hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a wide range of chemical reactions. Well-known examples of diol-based ligands include TADDOLs and BINOL derivatives, which have proven to be highly effective in catalysis. nih.govorganic-chemistry.org

This compound could serve as a scaffold for the synthesis of new chiral ligands. The hydroxyl groups can be used as anchoring points for the attachment of phosphine, amine, or other coordinating groups. The stereochemistry of the diol would be translated to the ligand, which in turn would influence the stereochemical outcome of the catalyzed reaction.

The synthesis of such ligands would typically involve the reaction of the diol with appropriate electrophiles. For example, reaction with chlorodiphenylphosphine (B86185) in the presence of a base could yield a diphosphinite ligand. The bulky tolyl group and the chiral backbone of the diol could create a unique steric and electronic environment around the metal center, potentially leading to high levels of asymmetric induction in reactions such as hydrogenation, hydrosilylation, and allylic alkylation.

Table 2: Potential Chiral Ligands Derived from this compound

| Ligand Type | Synthetic Precursor | Potential Metal Complexation |

| Diphosphinite | Chlorodiphenylphosphine | Rhodium, Iridium, Palladium |

| Diphosphite | Phosphorus trichloride, followed by alcoholysis | Rhodium, Ruthenium |

| Diamine | Conversion of diol to diamine | Ruthenium, Rhodium |

Precursor for Tailored Polymeric Materials with Enhanced Properties

Diols are essential monomers in the synthesis of various polymers, most notably polyesters and polyurethanes. wikipedia.orgspecialchem.com The incorporation of a chiral diol like this compound into a polymer backbone can introduce chirality and other specific properties into the resulting material.

In the synthesis of polyesters, the diol would be co-polymerized with a dicarboxylic acid or its derivative. The stereochemistry of the diol unit would be repeated along the polymer chain, potentially leading to materials with interesting chiroptical properties or the ability to form ordered, helical structures. Such polymers could find applications in chiral separations, as sensors for chiral molecules, or in stereoselective catalysis.

Similarly, in the production of polyurethanes, the diol would react with a diisocyanate. The resulting polymer would contain chiral segments derived from the diol, which could influence its mechanical and thermal properties. The presence of the tolyl group could also enhance the thermal stability and solubility of the polymer in organic solvents. The development of polymers from biomass-derived monomers like terpenoids is also a growing area of interest for creating more sustainable materials. rsc.org

Conclusions and Future Research Trajectories for 2 Methyl 6 P Tolyl Heptane 2,3 Diol

Summary of Key Contributions to Organic Chemistry and Natural Product Synthesis

To date, the primary contribution of 2-Methyl-6-(p-tolyl)heptane-2,3-diol to the field of organic chemistry lies in its existence as a naturally occurring sesquiterpenoid. It has been identified as a constituent of the fruits of Cinanmomum chartophyllum. The class of bisabolane (B3257923) sesquiterpenoids, to which this compound belongs, is significant in natural product chemistry due to its wide distribution in nature and the diverse biological activities exhibited by its members. nih.gov These compounds have been the subject of numerous studies, focusing on their isolation, structural elucidation, and biological evaluation. mdpi.comnih.govnih.gov

The key structural features of this compound, namely the p-tolyl group, the heptane (B126788) backbone, and the vicinal diol functionality, place it within a well-established family of natural products. researchgate.net Its discovery adds to the rich chemical diversity of bisabolane-type sesquiterpenoids. nih.gov

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H24O2 |

| Natural Source | Fruits of Cinanmomum chartophyllum |

Identification of Unexplored Synthetic Methodologies and Chemical Transformations

Despite its identification from a natural source, dedicated synthetic routes for this compound have not been reported in the scientific literature. This presents a significant opportunity for synthetic organic chemists. General strategies for the synthesis of bisabolane sesquiterpenes often involve the coupling of a C7 and a C8 fragment. nih.govmdpi.comresearchgate.net For instance, a plausible, yet unexplored, approach for this specific molecule could involve the reaction of a p-tolyl organometallic reagent with a suitable C7 electrophile containing the diol or a precursor functionality.

Furthermore, the vicinal diol group is a versatile functional handle for a variety of chemical transformations that remain unexplored for this compound. Potential transformations include:

Oxidative Cleavage: Reaction with reagents like sodium periodate (B1199274) or lead tetraacetate would cleave the C-C bond of the diol, yielding two carbonyl compounds. The identity of these products could be used for structural confirmation and to access other novel molecules.

Pinacol Rearrangement: Acid-catalyzed rearrangement of the diol could lead to the formation of a ketone, offering a pathway to a different class of derivatives.

Protection and Selective Functionalization: The two hydroxyl groups could be selectively protected to allow for differential functionalization of the molecule, opening up avenues for the synthesis of complex derivatives.

Table 2: Potential Unexplored Reactions for this compound

| Reaction Type | Potential Reagents | Expected Outcome |

|---|---|---|

| Asymmetric Dihydroxylation | Sharpless Dihydroxylation | Enantioselective synthesis of specific stereoisomers |

| Grignard Reaction | p-tolylmagnesium bromide + suitable epoxy-alcohol | Convergent synthesis of the carbon skeleton |

| Oxidative Cleavage | NaIO4, Pb(OAc)4 | Formation of aldehyde and ketone fragments |

Potential for Development of Novel Derivatizations and Functional Materials

The diol functionality of this compound is a prime site for derivatization to generate novel compounds with potentially interesting properties. Esterification or etherification of the hydroxyl groups could be used to modify the polarity and steric properties of the molecule.

Moreover, the diol structure presents an opportunity for the development of novel functional materials. For instance, it could be used as a monomer in polymerization reactions. Condensation with dicarboxylic acids or their derivatives could yield polyesters, while reaction with diisocyanates could produce polyurethanes. The presence of the bulky p-tolyl group would be expected to influence the physical properties of these polymers, such as their thermal stability and solubility.

Another avenue for exploration is the use of this diol as a chiral ligand in asymmetric catalysis, assuming that enantiomerically pure forms of the compound can be synthesized or isolated. The C2 symmetry, or lack thereof, in different stereoisomers could be exploited in the design of new catalysts for a variety of chemical transformations.

Emerging Avenues in High-Throughput Synthesis and Computational Studies of the Compound

The fields of high-throughput synthesis and computational chemistry offer powerful tools to accelerate the exploration of the chemical space around this compound.

High-Throughput Synthesis and Screening: While traditionally applied to large libraries of synthetic compounds, high-throughput screening (HTS) methodologies are increasingly being adapted for natural products and their derivatives. nih.govmdpi.comnih.govkoreascience.kr A library of derivatives of this compound could be rapidly synthesized in parallel format. thieme-connect.de For example, a variety of acyl chlorides or isocyanates could be reacted with the diol in a multi-well plate format to generate a library of esters and carbamates. This library could then be screened against a panel of biological targets to identify potential lead compounds for drug discovery.

Computational Studies: Computational chemistry could provide valuable insights into the properties and potential applications of this molecule without the need for extensive laboratory work. Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional structures of the different stereoisomers of the diol.

Spectroscopic Prediction: Calculating NMR and other spectroscopic data to aid in the characterization of synthetic and isolated samples.

Docking Studies: Virtually screening the compound and its potential derivatives against the binding sites of various proteins to predict potential biological activities. This is a common practice for other bisabolane sesquiterpenoids. mdpi.com

Reaction Mechanism Studies: Investigating the transition states and energy barriers of potential chemical transformations to guide synthetic efforts.

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Sodium periodate |

Q & A

What are the key challenges in synthesizing 2-Methyl-6-(p-tolyl)heptane-2,3-diol with high regioselectivity?

Level: Advanced

Answer:

Regioselective synthesis of diols like this compound often requires precise control over reaction conditions and catalysts. For example, regioselective ring closure in structurally similar bicyclic aminodiols involves optimizing temperature, solvent polarity, and steric effects to favor specific hydroxy group participation . Challenges include:

- Competing pathways : Unwanted tautomers or intermediates may form, as seen in analogous aminodiol systems .

- Catalyst selection : Transition-metal catalysts (e.g., Au-based systems) or organocatalysts can influence stereochemical outcomes in terpene-derived diols .

- Purification : Separation of regioisomers may require advanced techniques like chiral HPLC or crystallization .

How can researchers resolve contradictions in reported physicochemical properties of this compound?

Level: Advanced

Answer:

Discrepancies in properties (e.g., melting point, solubility) may arise from impurities, polymorphic forms, or measurement protocols. Methodological strategies include:

- Standardized characterization : Use NMR (¹H/¹³C), X-ray crystallography, and high-resolution mass spectrometry (HRMS) for structural validation .

- Thermal analysis : Differential scanning calorimetry (DSC) can clarify melting points and decomposition temperatures, addressing gaps in safety data sheets .

- Reproducibility : Cross-validate data across labs using identical synthetic batches and analytical conditions .

What experimental approaches are recommended for assessing the biological activity of this diol?

Level: Advanced

Answer:

To evaluate potential therapeutic applications (e.g., enzyme inhibition or anticancer activity):

- In vitro assays : Screen against target proteins (e.g., carbonic anhydrase IX) using fluorescence-based enzymatic assays, as demonstrated for structurally related sulfonamide derivatives .

- Structure-activity relationship (SAR) studies : Modify the p-tolyl or methyl groups to probe steric/electronic effects on binding affinity .

- Toxicology profiling : Conduct acute toxicity studies (e.g., OECD 423 guidelines) and genotoxicity assays (Ames test), given the carcinogenicity warnings for similar diols .

How should researchers handle stability and storage issues for this compound?

Level: Basic

Answer:

Based on safety data for analogous alcohols and diols:

- Storage conditions : Keep under inert gas (N₂/Ar) at -20°C in amber glass vials to prevent oxidation or hygroscopic degradation .

- Stability monitoring : Use periodic HPLC or TLC to detect decomposition products (e.g., aldehydes or ketones from oxidative cleavage) .

- Handling precautions : Use PPE (nitrile gloves, P95 respirators) and fume hoods to minimize inhalation or dermal exposure, as recommended for heptanol derivatives .

What analytical techniques are most effective for characterizing this compound’s stereochemistry?

Level: Basic

Answer:

- Chiral chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Vibrational circular dichroism (VCD) : Resolve absolute configuration by comparing experimental and computed spectra .

- NOESY NMR : Identify spatial proximity of protons (e.g., methyl and hydroxyl groups) to confirm diol conformation .

What are the implications of incomplete toxicological data for this compound in research applications?

Level: Advanced

Answer:

Gaps in acute toxicity or carcinogenicity data (e.g., missing LD₅₀ values) require precautionary measures:

- Proactive testing : Follow OECD guidelines for acute oral toxicity (TG 420) and skin irritation (TG 439) .

- Structure-based risk assessment : Compare to structurally related carcinogens (e.g., IARC Group 2B compounds) using QSAR models .

- Ethical protocols : Use lower doses in initial in vivo studies and include negative controls to isolate compound-specific effects .

How can computational methods aid in optimizing the synthesis of this diol?

Level: Advanced

Answer:

- DFT calculations : Predict transition states and regioselectivity in key steps (e.g., cyclization or hydroxylation) .

- Molecular docking : Screen virtual libraries of catalysts (e.g., Au nanoparticles) to enhance reaction efficiency .

- Solvent modeling : Use COSMO-RS to identify solvents that maximize yield while minimizing side reactions .

What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

Level: Basic

Answer:

- Detailed documentation : Record exact equivalents, reaction times, and purification steps (e.g., column chromatography gradients) .

- Batch consistency : Use certified starting materials (e.g., p-tolyl Grignard reagents) and avoid variable commercial sources .

- Peer validation : Share synthetic protocols with collaborating labs to cross-verify yields and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.